molecular formula C9H10O3S B1294442 2-(Methylsulfonyl)-1-phenylethanone CAS No. 3708-04-1

2-(Methylsulfonyl)-1-phenylethanone

Cat. No. B1294442
CAS RN: 3708-04-1
M. Wt: 198.24 g/mol
InChI Key: CAUSPZIZBLGLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfonyl)-1-phenylethanone is a chemical compound that features a methylsulfonyl group attached to a phenylethanone moiety. This structure is a key feature in various synthetic and medicinal chemistry applications due to its potential for further chemical modifications and transformations.

Synthesis Analysis

The synthesis of compounds related to 2-(Methylsulfonyl)-1-phenylethanone can involve multiple steps and reagents. For instance, the synthesis of extended oxazoles utilizes a scaffold that can be further elaborated at the methylene position, leading to a variety of products including monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products can be optimized using a magnesium/mercuric chloride reagent system, yielding desulfonylated products . Additionally, the synthesis of 2-methyl-4-[(phenyl-sulfonyl)methyl]furan and 2-methyl-3-[(phenylsulfonyl)methyl]-2-cyclopenten-1-one from 2,3-dibromo-1-(phenylsulfonyl)-1-propene demonstrates the versatility of phenylsulfonyl-containing compounds in the synthesis of furans and cyclopentenones .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Methylsulfonyl)-1-phenylethanone has been studied using various spectroscopic techniques. For example, the conformational analysis of 2-methylsulphonyl-1-phenylethanol, which shares a similar sulphonyl functional group, has been performed using 1H NMR spectroscopy. Theoretical calculations have predicted a more stable conformation where the methylsulphonyl group is in an anti disposition to the phenyl group . Additionally, X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into non-covalent interactions and molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of the methylsulfonyl group in 2-(Methylsulfonyl)-1-phenylethanone and related compounds is significant for various chemical transformations. For example, the electrolytic desulphinylation of 1-methylsulphinyl-1-methylthio-2-phenylethene results in the selective cleavage of a carbon-sulphur bond, forming 1-methylthio-2-phenylethene . Moreover, the potassium hydroxide-mediated rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones leads to 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones, showcasing the reactivity of sulfonyl groups under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Methylsulfonyl)-1-phenylethanone and related compounds can be deduced from experimental and theoretical studies. For instance, the use of density functional theory (DFT) calculations provides detailed information about the molecular and chemical properties, including electrophilic and nucleophilic nature, as well as non-linear optical behaviors . The study of non-covalent interactions, such as hydrogen bonding and pi-pi stacking, is crucial for understanding the stability and reactivity of these compounds .

Scientific Research Applications

1. Synthesis and Structural Studies

2-(Methylsulfonyl)-1-phenylethanone and its derivatives have been studied for their synthesis and structural properties. For example, the crystal structure and synthesis of 2-(4-Methoxybenzylthio)-1-phenylethanone, a derivative, were reported, highlighting interesting biological activities and the influence of sulfonyl and carbonyl groups on its conformation (Heravi et al., 2009).

2. Membrane Technology

Polymers containing sulfonium cations, similar to the structure of 2-(Methylsulfonyl)-1-phenylethanone, have been tested as separators in zinc-air cells. Their effectiveness in preventing cation permeation from anode to cathode was demonstrated, significantly increasing the capacity during discharge (Dewi et al., 2003).

3. Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone) polymers containing phenyl groups, akin to 2-(Methylsulfonyl)-1-phenylethanone, have been synthesized for use as proton exchange membranes. They exhibited high proton conductivity and oxidative stability, indicating potential for fuel cell applications (Chen et al., 2017).

4. Photoinduced Chemical Transformations

The compound has been involved in photoinduced transformations under catalyst-free conditions. For instance, sulfonated 3,4-dihydro-2H-pyrroles were generated using similar compounds under sulfonylative conditions, demonstrating efficiency and selectivity in these transformations (Mao et al., 2017).

5. Application in Pharmaceuticals

Derivatives of 2-(Methylsulfonyl)-1-phenylethanone have been employed in the pharmaceutical industry. For example, 1-Phenylethanol, synthesized via hydrogenation of acetophenone, is used as an anti-inflammatory and analgesic drug, and as a food additive (More & Yadav, 2018).

Future Directions

A paper discusses the future directions for Ga2O3, which involves the utilization of a molecular additive 2-(4-(methylsulfonyl)phenyl)ethylamine .

properties

IUPAC Name

2-methylsulfonyl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSPZIZBLGLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190574
Record name Acetophenone, 2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1-phenylethanone

CAS RN

3708-04-1
Record name 2-(Methylsulfonyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3708-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003708041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfonyl)acetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone, 2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methanesulfonyl-1-phenylethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHYLSULFONYL)ACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DUA8B62R87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 4
Reactant of Route 4
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-(Methylsulfonyl)-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-(Methylsulfonyl)-1-phenylethanone

Citations

For This Compound
27
Citations
JS Grossert, PK Dubey, GH Gill… - Canadian journal of …, 1984 - cdnsciencepub.com
… "C nmr, and mass spectra are recorded for a series of halogenated P-ketosulfones, together with structures by X-ray crystallography for 1, 2-chloro-2-methylsulfonyl-1phenylethanone (2)…
Number of citations: 41 cdnsciencepub.com
X Shi, X Ren, Z Ren, J Li, Y Wang… - European Journal of …, 2014 - Wiley Online Library
A new iron(III)‐catalyzed synthesis of β‐oxo sulfones is described that employs vinylarenes and readily available dimethyl sulfoxide (DMSO) with hydrazine and oxygen as the oxidant. …
Q Liu, F Liu, H Yue, X Zhao, J Li… - Advanced Synthesis & …, 2019 - Wiley Online Library
A catalyst‐free strategy has been established for the synthesis of β‐oxo sulfones via visible light‐induced oxysulfonylation of alkenes with arylazo sulfones with dioxygen in air. The …
Number of citations: 49 onlinelibrary.wiley.com
A Shao, M Gao, S Chen, T Wang, A Lei - Chemical Science, 2017 - pubs.rsc.org
Selective carbon–carbon and carbon–heteroatom bond cleavage was achieved in a one reaction system. With this strategy a novel Pd/Cu-catalyzed aerobic oxidative oxosulfonation of …
Number of citations: 43 pubs.rsc.org
SC Kokkou, CJ Cheer - Acta Crystallographica Section C: Crystal …, 1986 - scripts.iucr.org
… This is quite different from the conformation which a methylsulfonyl group adopts in 2-ehloro-2-methylsulfonyl- 1-phenylethanone (CMSP), where the torsion angle Me--SC(1)--C1 is …
Number of citations: 2 scripts.iucr.org
JS Grossert, S Sotheeswaran… - Canadian Journal of …, 1988 - cdnsciencepub.com
… Sodium hydride (50% oil dispersion, 0.97 g, 20 mmol) was washed free of oil with dry ligroin, mixed with a solution of 2-methylsulfonyl1-phenylethanone (3.6 g, 18 mmol) in dry DMSO, …
Number of citations: 10 cdnsciencepub.com
WC Gao, JJ Zhao, F Hu, HH Chang, X Li, WL Wei - RSC Advances, 2015 - pubs.rsc.org
A general method for constructing both β-keto sulfones and β-dicarbonyl sulfones has been developed. β-Dicarbonyl sulfones were formed by iodine mediated α-sulfonylation of β-…
Number of citations: 20 pubs.rsc.org
OM Mulina, DA Pirgach, GI Nikishin… - European Journal of …, 2019 - Wiley Online Library
Selectivity of sulfonylation of β‐keto esters with sodium sulfinates under the action of iron(III) salts as oxidants can be regulated by the type of solvent used and the reaction temperature. …
Y Kuninobu, H Matsuzaki, M Nishi, K Takai - Organic letters, 2011 - ACS Publications
Treatment of β-keto sulfones with terminal alkynes gave unsaturated δ-keto sulfones in good to excellent yields under rhenium catalysis. In this reaction, the insertion of the alkynes into …
Number of citations: 41 pubs.acs.org
LA Clarke - 2015 - cora.ucc.ie
This thesis describes a systematic investigation of the mechanistic and synthetic aspects of intramolecular reactions of a series of α-diazo-β-oxo sulfone derivatives using copper and, to …
Number of citations: 2 cora.ucc.ie

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.